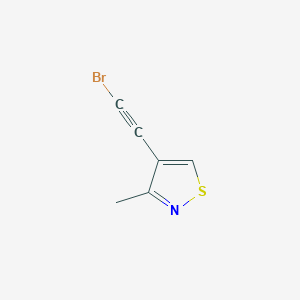

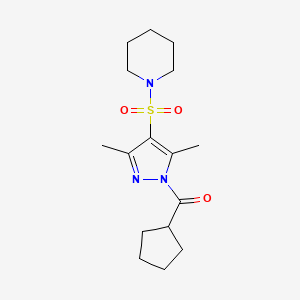

![molecular formula C7H6N4O2 B2862190 2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1369271-47-5](/img/structure/B2862190.png)

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyridines . These compounds are considered as a unique category of N-bridged 5,6-bicyclic compounds and have received substantial consideration for their potential utility as bioactive precursors or for other industrial applications .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through a facile, practical, and metal-free microwave-assisted protocol . This protocol utilizes 1-amino-2-imino-pyridine derivatives as versatile precursors . A broad variety of carboxylic acids could be employed effectively to synthesize the respective derivatives via direct metal-free C–N bond construction .科学的研究の応用

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal and pharmaceutical chemistry. The 1,2,4-triazolo[1,5-a]pyridine moiety is found in many biologically active compounds. A catalyst-free, microwave-mediated method for synthesizing these compounds demonstrates broad substrate scope and good functional group tolerance .

Development of Pharmaceuticals

Compounds containing the 1,2,4-triazolo[1,5-a]pyridine structure are known to exhibit various pharmaceutical activities. They act as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make them valuable in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Sciences

In the field of material sciences, 1,2,4-triazolo[1,5-a]pyridines have applications due to their unique chemical properties. They can be used in the development of new materials with specific functionalities .

Mechanochemical Synthesis

The mechanochemical method to obtain 1,2,4-triazolo[1,5-a]pyridines involves a reaction between azinium-N-imines and nitriles. This process is facilitated by copper acetate and represents a sustainable approach to synthesizing fused heterocyclic compounds .

Bioactive Precursors

These compounds serve as bioactive precursors with potential utility in various industrial applications. They exhibit behaviors such as mGlu modulation, PHD-1 inhibition, PDE10 inhibition, and antioxidant activity. Additionally, they have been used as herbicidal agents and in the treatment of diabetes and cardiovascular disorders .

Therapeutic Targets

Specific isoforms of fatty acid-binding proteins (FABPs), such as FABP4 and FABP5, are recognized as potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. Compounds with the 1,2,4-triazolo[1,5-a]pyridine structure are crucial in this research .

Antitumor Activity

Certain derivatives of 1,2,4-triazolo[1,5-a]pyridines have shown antitumor activity. For example, compound H12 has been found to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner .

Regioselective Synthesis

The rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles is another application. This method allows for obtaining different products with structural diversity, which is essential for developing targeted therapeutic agents .

作用機序

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 .

Mode of Action

For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been found to destabilize the RT heterodimer, confirming an allosteric binding at the interface between p51 and p66 RT subunits .

Biochemical Pathways

For example, 1,2,4-triazolo[1,5-a]pyridine derivatives have been reported to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, JAK1 inhibitors, and JAK2 inhibitors .

Pharmacokinetics

The synthesis of related compounds has been reported to be efficient under microwave conditions, suggesting potential for good bioavailability .

Result of Action

Related compounds have been found to exhibit various biological activities, including anti-inflammatory, antifungal, antitubercular, and antibacterial effects .

Action Environment

The synthesis of related compounds has been reported to be efficient under microwave conditions, suggesting potential for stability under various environmental conditions .

特性

IUPAC Name |

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-7-9-5-2-1-4(6(12)13)3-11(5)10-7/h1-3H,(H2,8,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNMAKURWWVZSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

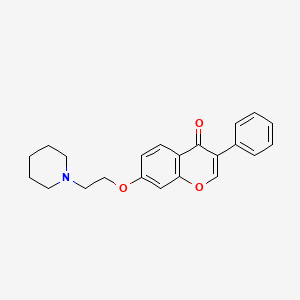

![rac-(5S,8aS)-Methyl-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carboxylate](/img/structure/B2862107.png)

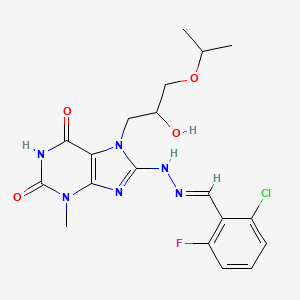

![Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2862111.png)

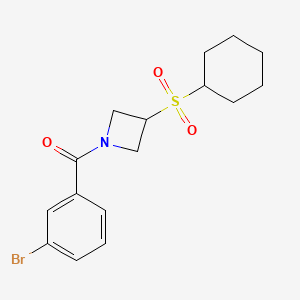

![N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide](/img/structure/B2862121.png)

![[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2862122.png)

![4-(tert-butyl)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2862126.png)

![(4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B2862129.png)